![molecular formula C9H10O2 B1625085 5-Ethylbenzo[d][1,3]dioxole CAS No. 60373-70-8](/img/structure/B1625085.png)
5-Ethylbenzo[d][1,3]dioxole
Overview
Description
5-Ethylbenzo[d][1,3]dioxole is a heterocyclic organic compound that belongs to the family of benzodioxoles. It is a colorless liquid with a pleasant odor and is used in various fields such as medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes a benzene ring fused with a dioxole ring and an ethyl group attached to the benzene ring.
Mechanism of Action
- TIR1 plays a crucial role in root growth and development by regulating auxin-related signaling responses .
- ADME Properties :
- Impact on Bioavailability :
- Cellular Effects :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Related benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related benzodioxole compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylbenzo[d][1,3]dioxole can be synthesized through various methods. One common method involves the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the dioxole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed arylation reactions . This method allows for the efficient production of the compound on a large scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
Pharmacological Applications
5-Ethylbenzo[d][1,3]dioxole and its derivatives have been investigated for their potential therapeutic effects. Notably:
- Antiepileptic Properties : Research has focused on synthesizing analogs of known antiepileptic drugs using this compound. For instance, a study synthesized a derivative that aims to inhibit lactate dehydrogenase (LDH), which is implicated in various metabolic disorders including epilepsy .
- Biocatalysis in Drug Synthesis : A significant study demonstrated the use of Lactobacillus paracasei BD101 as a biocatalyst to convert 1-(benzo[d][1,3]dioxol-5-yl)ethanone into its corresponding alcohol with high enantiomeric purity (>99% enantiomeric excess). This process highlights the compound's utility in producing chiral molecules relevant for pharmaceuticals .
- Antidepressant Research : The compound has been linked to derivatives that exhibit antidepressant properties, particularly in the context of selective serotonin reuptake inhibitors (SSRIs). Studies indicate that certain derivatives can effectively bind to serotonin receptors, suggesting a mechanism for mood regulation .
Organic Synthesis Applications
The structural characteristics of this compound make it a valuable building block in organic synthesis:
- Synthesis of Chiral Alcohols : The ability to produce chiral alcohols through microbial reduction processes emphasizes its role in asymmetric synthesis. The optimization of reaction conditions for maximum yield showcases its relevance in synthetic organic chemistry .
- Conjugate Addition Reactions : The compound has been utilized in copper-promoted conjugate addition reactions, demonstrating its versatility as a nucleophile in organic transformations. This opens avenues for creating complex molecules with potential applications in drug discovery .
Environmental Applications
Research on this compound also extends into environmental science:
- Toxicological Assessments : The compound has been evaluated for its toxicological profile, including assessments of genotoxicity and potential carcinogenic effects. Such studies are crucial for understanding the environmental impact and safety profile of compounds containing this structure .
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but without the ethyl group.
Methylenedioxybenzene: Another related compound with a methylenedioxy functional group.
Safrole: A naturally occurring compound with a similar benzodioxole structure.
Uniqueness: 5-Ethylbenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
5-Ethylbenzo[d][1,3]dioxole is a compound belonging to the benzodioxole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis of this compound
The synthesis of this compound typically involves the formation of the benzodioxole core followed by ethyl substitution. The synthetic route can vary but generally includes:
- Step 1: Formation of the dioxole ring through the reaction of catechol derivatives with appropriate reagents.
- Step 2: Introduction of the ethyl group via electrophilic substitution or alkylation techniques.
Biological Activities
Anticancer Activity
Research indicates that benzodioxole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects against several cancer cell lines including Hep3B (liver), HeLa (cervical), and Caco-2 (colorectal) cells. The findings revealed that certain derivatives had low IC50 values, indicating potent cytotoxicity. Specifically, compounds with amide groups showed enhanced anticancer activity compared to others .
Compound | Cell Line | IC50 (mM) |
---|---|---|
2a | Hep3B | 3.94 |
2b | Hep3B | 9.12 |
DOX | Hep3B | Reference |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis showed that compound 2a significantly reduced the fraction of cells in the G1 phase and increased those in the G2-M phase, suggesting a blockage in cell cycle progression .
Antioxidant Activity
This compound also demonstrates antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of synthesized compounds. In vitro studies have shown that derivatives exhibit varying degrees of antioxidant activity compared to standard antioxidants like Trolox .
Anti-inflammatory Activity
The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. The compounds have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Furthermore, studies indicate that benzodioxole derivatives possess antimicrobial properties against various pathogens. Research has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential use in developing new antimicrobial agents .
Case Studies
Several case studies illustrate the biological activity of benzodioxole derivatives:
- Cytotoxicity in Hepatocellular Carcinoma: A study demonstrated that compound 2a significantly inhibited cell proliferation in Hep3B cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin.
- Antioxidant Efficacy: In a comparative analysis using DPPH assays, compounds derived from benzodioxoles showed superior free radical scavenging abilities compared to traditional antioxidants.
Properties
IUPAC Name |
5-ethyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGITQZGLVBTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468270 | |
Record name | 5-Ethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60373-70-8 | |
Record name | 5-Ethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.